molecular formula C8H5BrN2O2S B15307342 2-Amino-4-bromo-benzothiazole-6-carboxylic Acid

2-Amino-4-bromo-benzothiazole-6-carboxylic Acid

Katalognummer: B15307342
Molekulargewicht: 273.11 g/mol
InChI-Schlüssel: PSYBIUICMMXYJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-bromoaniline with acetic acid and potassium thiocyanate in the presence of bromine in acetic acid . Another method includes the monobromination of 2-aminobenzothiazole using silica-supported quinolinium tribromide .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave irradiation and one-pot multicomponent reactions to streamline the synthesis and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the benzothiazole ring.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s biological activity .

Wissenschaftliche Forschungsanwendungen

2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anti-cancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the carboxylic acid group allows for versatile chemical modifications and enhances its potential as a pharmacologically active compound .

Eigenschaften

Molekularformel

C8H5BrN2O2S

Molekulargewicht

273.11 g/mol

IUPAC-Name

2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2S/c9-4-1-3(7(12)13)2-5-6(4)11-8(10)14-5/h1-2H,(H2,10,11)(H,12,13)

InChI-Schlüssel

PSYBIUICMMXYJB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1SC(=N2)N)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.